molecular formula C15H28N4O B14351345 2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol CAS No. 94190-26-8

2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol

Cat. No.: B14351345
CAS No.: 94190-26-8
M. Wt: 280.41 g/mol
InChI Key: SJOTTXQNXOUPFW-UHFFFAOYSA-N
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Description

2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol is a complex organic compound characterized by its unique structure, which includes two aminopropyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol typically involves multi-step organic reactions. One common method includes the alkylation of 2,6-dimethylphenol with formaldehyde and subsequent amination with 3-aminopropylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aminopropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinones, reduced amine derivatives, and substituted phenol compounds.

Scientific Research Applications

2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminopropyl groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3,3′-bis(methylamino)dipropylamine
  • N-Methyl-N,N-bis[3-(methylamino)propyl]amine
  • Methylbis(3-methylaminopropyl)amine

Uniqueness

2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol is unique due to its specific arrangement of aminopropyl groups and phenol ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

94190-26-8

Molecular Formula

C15H28N4O

Molecular Weight

280.41 g/mol

IUPAC Name

2,6-bis[(3-aminopropylamino)methyl]-4-methylphenol

InChI

InChI=1S/C15H28N4O/c1-12-8-13(10-18-6-2-4-16)15(20)14(9-12)11-19-7-3-5-17/h8-9,18-20H,2-7,10-11,16-17H2,1H3

InChI Key

SJOTTXQNXOUPFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)CNCCCN)O)CNCCCN

Origin of Product

United States

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